molecular formula C12H9BrClN3O2 B14387402 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 89450-95-3

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid

Katalognummer: B14387402
CAS-Nummer: 89450-95-3
Molekulargewicht: 342.57 g/mol
InChI-Schlüssel: SVRLKPZIFVILFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a bromine, chlorine, and methyl group on the pyrimidine ring, which is linked to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with benzoic acid under specific reaction conditions, such as the use of a base like potassium tert-butoxide and a solvent like N-methylpyrrolidone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

  • 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl)-1-piperazinecarboxylate

Comparison: Compared to similar compounds, 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

89450-95-3

Molekularformel

C12H9BrClN3O2

Molekulargewicht

342.57 g/mol

IUPAC-Name

2-[(5-bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C12H9BrClN3O2/c1-6-9(13)10(17-12(14)15-6)16-8-5-3-2-4-7(8)11(18)19/h2-5H,1H3,(H,18,19)(H,15,16,17)

InChI-Schlüssel

SVRLKPZIFVILFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)Cl)NC2=CC=CC=C2C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.